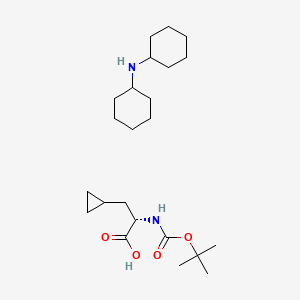

Boc-L-Cyclopropylalanine-DCHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Cyclopropylalanine-DCHA typically involves the protection of the amino group of L-cyclopropylalanine with a tert-butyloxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine (DCHA). The reaction conditions often include the use of organic solvents and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .

化学反应分析

Peptide Coupling Reactions

Boc-L-Cyclopropylalanine-DCHA is widely used in SPPS for introducing cyclopropylalanine residues into peptide chains. Key coupling reactions include:

Activation and Coupling

- Reagents : HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine) .

- Conditions :

| Coupling Step | Reagents | Solvent | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|

| Boc-Ala(cPr)-OH coupling | HBTU/HOBt/DIEA | DMF | 5 | N/A | |

| Cyclopropylalanine insertion | PyBrOP/DIEA/DMAP | DMF | 720 | 8.9 |

Mechanism : The DCHA counterion improves solubility in organic solvents, while the Boc group protects the α-amino group during coupling. After activation, the carboxylic acid forms an active ester, enabling nucleophilic attack by the resin-bound peptide’s amine group .

Boc Group Removal

Outcome : Quantitative removal of the Boc group without affecting the cyclopropyl side chain or DCHA salt .

DCHA Salt Dissociation

- Reagent : Dilute HCl or acetic acid .

- Conditions : Acidic aqueous workup releases free Boc-L-Cyclopropylalanine .

Side Reactions and Stability

- Oxidative Degradation : DCHA reacts with oxidizing agents, necessitating inert atmospheres during storage .

- Acid Sensitivity : Prolonged TFA exposure may hydrolyze the cyclopropane ring, requiring controlled deprotection times .

Key Stability Data

Synthetic Limitations

科学研究应用

Peptide Synthesis

Boc-L-Cyclopropylalanine-DCHA serves as a valuable building block in peptide synthesis. Its incorporation into peptides allows for the development of pharmaceuticals targeting specific biological pathways. The cyclopropyl group enhances the conformational rigidity of peptides, which can lead to improved binding affinities with biological targets.

Key Points:

- Utilized in solid-phase peptide synthesis.

- Enhances peptide stability and activity due to its unique structure.

- Facilitates the creation of cyclic peptides, which are often more potent than their linear counterparts.

Drug Development

The compound plays a critical role in drug development, particularly for conditions where traditional treatments are ineffective. Its unique properties allow researchers to design novel drugs that can interact with specific receptors or enzymes.

Case Studies:

- Cancer Therapeutics: Research indicates that peptides incorporating this compound can inhibit tumor growth by targeting cancer cell receptors.

- Neurological Disorders: Studies have shown promising results in developing drugs for neurological conditions by modulating neurotransmitter systems through compounds containing this amino acid.

Biochemical Research

In biochemical research, this compound is used to study protein interactions and enzyme mechanisms. It provides insights into metabolic pathways and disease mechanisms, aiding in the understanding of complex biological systems.

Applications:

- Investigating enzyme kinetics and inhibition.

- Analyzing protein-ligand interactions.

- Understanding metabolic alterations in diseases such as diabetes and obesity.

Material Science

This compound can be incorporated into polymer systems, enhancing material properties for applications in coatings and adhesives. Its ability to modify physical properties makes it useful in developing advanced materials with specific characteristics.

Benefits:

- Improved adhesion properties in coatings.

- Enhanced mechanical strength in polymer composites.

- Potential applications in biocompatible materials for medical devices.

Pharmaceutical Formulations

The compound is utilized in formulating drug delivery systems, improving the bioavailability and stability of active pharmaceutical ingredients. Its inclusion can lead to more effective therapeutic agents with better pharmacokinetic profiles.

Advantages:

- Increased solubility and stability of formulations.

- Improved release profiles for sustained drug delivery.

- Enhanced patient compliance due to better formulation characteristics.

作用机制

The specific mechanism of action of Boc-L-Cyclopropylalanine-DCHA is not well-documented. as a protected amino acid, it primarily functions as a precursor in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions .

相似化合物的比较

Similar Compounds

Boc-D-Cyclopropylalanine-DCHA: A similar compound with the D-configuration of cyclopropylalanine.

Boc-L-Cyclopropylalanine: The non-salt form of Boc-L-Cyclopropylalanine-DCHA.

Uniqueness

This compound is unique due to its specific configuration and the presence of the dicyclohexylamine salt, which can influence its solubility and reactivity in chemical reactions .

生物活性

Boc-L-Cyclopropylalanine-DCHA (CAS No. 89483-07-8) is an amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a cyclopropyl group and a dicyclohexylamine (DCHA) salt, is utilized in various biochemical applications, particularly in peptide synthesis and as a building block in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C23H42N2O4 |

| Molecular Weight | 410.59 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 86 °C |

| Flash Point | 2 °C |

| Storage Conditions | Under inert gas at 2-8°C |

This compound exhibits biological activity primarily through its interactions with various biological targets. The cyclopropyl moiety enhances the compound's lipophilicity, which can influence its ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

- Protein Interaction: The compound may modulate protein functions by acting as an inhibitor or agonist at specific binding sites.

- Cytotoxicity: Preliminary studies suggest that derivatives of cyclopropylalanine can exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

Recent studies have highlighted the biological significance of this compound:

-

Anticancer Activity:

- A study demonstrated that compounds similar to Boc-L-Cyclopropylalanine exhibited significant cytotoxicity against leukemia cell lines. The research utilized computational methods to predict binding affinities to target proteins involved in cancer progression, showing promising interaction profiles with FLT3 and MLV proteins .

- Peptide Synthesis:

- Neuroprotective Effects:

Case Studies

Case Study 1: Cytotoxicity Against Leukemia

- Objective: To evaluate the cytotoxic effects of Boc-L-Cyclopropylalanine derivatives on leukemia cells.

- Methodology: Cell viability assays were conducted using diverse leukemia cell lines, followed by computational modeling to assess binding interactions.

- Results: The study found that certain derivatives led to significant reductions in cell viability, indicating potential therapeutic applications.

Case Study 2: Peptide Development

- Objective: To synthesize peptides incorporating Boc-L-Cyclopropylalanine for enhanced therapeutic efficacy.

- Methodology: Peptides were synthesized using solid-phase techniques, integrating Boc-L-Cyclopropylalanine at strategic positions.

- Results: The resulting peptides displayed improved stability and bioactivity compared to their non-cyclopropyl counterparts.

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQINYDUVLDJIAC-WDBKTSHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。